4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core with two key substituents:
- Piperidine C4 position: A (2-isopropyl-1H-imidazol-1-yl)methyl group, introducing a sterically bulky, nitrogen-rich heterocycle.
- Carboxamide nitrogen: A thiophen-2-ylmethyl group, incorporating a sulfur-containing aromatic ring.
The imidazole and thiophene moieties may influence lipophilicity, metabolic stability, and binding affinity compared to related compounds .
Properties
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-14(2)17-19-7-10-22(17)13-15-5-8-21(9-6-15)18(23)20-12-16-4-3-11-24-16/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBGAHOZWFDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S2 |
| Molecular Weight | 475.6 g/mol |
| XLogP3 | 5.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 11 |
| Topological Polar Surface Area | 127 Ų |
The compound features a piperidine core substituted with an imidazole and thiophene moiety, contributing to its diverse biological activity.
Antiviral Properties
Recent studies indicate that compounds similar to 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exhibit antiviral properties. For instance, derivatives have shown efficacy against various viral targets, including hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in treating inflammatory diseases .
The proposed mechanism involves the modulation of specific signaling pathways associated with immune response and viral replication. The imidazole group is believed to interact with key enzymes involved in these pathways, enhancing the compound's therapeutic efficacy .
Study 1: Efficacy Against HCV
In a preclinical study, a related compound demonstrated an EC50 of 0.26 μM against HCV, with minimal cytotoxicity observed in human cell lines. This suggests a promising therapeutic window for further development .
Study 2: Immune Modulation
Another study evaluated the immune-modulating effects of the compound using mouse splenocytes. The results indicated a significant increase in T-cell activation markers when treated with the compound at concentrations as low as 100 nM, highlighting its potential as an immunotherapeutic agent .
Scientific Research Applications
Research indicates that compounds similar to 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exhibit diverse biological activities:
Antimicrobial Activity
Several studies have documented the antimicrobial properties of imidazole derivatives. For instance, compounds with imidazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The piperidine derivatives have been evaluated for anticancer activity. For example, modifications to the piperidine structure can lead to significant improvements in cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that certain substituents on the piperidine ring enhance the compound's potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- The presence of specific functional groups significantly influences the compound's affinity for biological targets.
- Modifications to the thiophene and imidazole rings can lead to enhanced selectivity and potency against specific enzymes or receptors .
Case Studies
Several case studies illustrate the applications of similar compounds:
- Inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : A related compound was identified as a potent inhibitor, demonstrating significant effects on lipid signaling pathways in neuronal cells .
- Antimicrobial efficacy : Compounds derived from imidazole structures were tested against various pathogens, showing promising results in inhibiting bacterial growth .
Comparison with Similar Compounds
Structural Features
The table below highlights key differences between the target compound and structurally similar piperidine-1-carboxamide derivatives:
Key Observations :
Piperidine Substituents: The target compound’s imidazole group is distinct from the benzimidazolone/benzodiazol-1-yl groups in analogs. Benzimidazolone-containing analogs (e.g., TH5487) are established OGG1 inhibitors, suggesting that the benzimidazolone moiety is critical for enzyme interaction .
Carboxamide Substituents :
- The thiophen-2-ylmethyl group in the target compound introduces sulfur-based electronic effects, which may alter solubility or metabolic stability compared to halogenated aryl groups (e.g., 4-iodophenyl in TH5487).
- Halogenated and nitro-substituted aryl groups (e.g., 3,4-dichlorophenyl in Compound 9) are associated with enhanced binding affinity in enzyme inhibitors due to hydrophobic and electron-withdrawing effects .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide?
Methodological Answer:
The compound can be synthesized via coupling reactions between acid intermediates and amine derivatives. For example, describes a method (Method A) where acid intermediates (e.g., acid 6) react with substituted amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under coupling conditions (e.g., EDCI/HOBt or DCC). Key parameters include solvent choice (DMF or dichloromethane), reaction time (24–48 hours), and purification via column chromatography. Yields range from 6% to 39%, highlighting the need for iterative optimization of stoichiometry and reaction monitoring via TLC or HPLC .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Validation requires multi-technique characterization:
- 1H/13C NMR : Compare experimental shifts to theoretical predictions (e.g., imidazole protons at δ 7.2–7.5 ppm, piperidine methylene at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 450–550 for similar derivatives) .
- HPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and gradient elution .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
SAR studies should systematically modify substituents:
- Imidazole Core : Replace 2-isopropyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on receptor binding .
- Thiophene Moiety : Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic properties and metabolic stability .
- Piperidine Linker : Test alternative spacers (e.g., ethylene glycol chains) to improve solubility .
Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate structural changes with activity .
Advanced: What computational strategies are effective for predicting target binding modes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., histamine H1/H4 receptors). Focus on key residues (e.g., Asp107 in H1R for ionic interactions with piperidine) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of derivatives .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- NMR Ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., imidazole vs. thiophene protons) .
- Mass Spec Discrepancies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
- Elemental Analysis : Cross-validate calculated vs. experimental C/H/N percentages (±0.3% tolerance) .
Advanced: What pharmacological targets are most plausible for this compound?
Methodological Answer:
Based on structural analogs:
- Histamine Receptors : Dual H1/H4 ligands (e.g., compound 37 in ) suggest potential for allergy/inflammation research .
- Kinase Inhibition : The imidazole-thiophene scaffold resembles PF-06683324 ( ), a kinase inhibitor, indicating possible tyrosine kinase targeting .
Validate via competitive binding assays (e.g., radioligand displacement for H1R) .
Basic: What stability considerations are critical for in vitro assays?
Methodological Answer:
- Solubility : Use DMSO stock solutions (<10 mM) to prevent precipitation. Confirm solubility in assay buffers (e.g., PBS) via nephelometry .
- Light/Temperature Sensitivity : Store at –20°C in amber vials; avoid freeze-thaw cycles .
- Degradation Monitoring : Perform stability-indicating HPLC at 0, 24, and 48 hours under assay conditions .
Advanced: How can experimental design (DoE) optimize reaction conditions?
Methodological Answer:
Apply factorial design ( ) to screen variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
